[6-[(3R,5S)-3,5-Dimethylpiperazin-1-yl]-5-methoxy-2,3-dihydroindol-1-yl]-[4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methanone;hydrochloride
Overview
Description
SB-616234A is a selective and orally bioavailable 5-HT1B receptor antagonist, with anxiolytic and antidepressant activity.
Scientific Research Applications
Neuropharmacology and Mental Health
A key application of this compound is in neuropharmacology, particularly for the treatment of affective disorders such as anxiety and depression. The compound, identified as SB-616234-A, acts as a selective and orally bioavailable 5-HT1B receptor antagonist. Studies have shown that it can reverse certain induced conditions in guinea pigs and exhibit antidepressant- and anxiolytic-like effects in various models and species. This suggests its potential therapeutic efficacy in treating affective disorders (Dawson et al., 2006).
Antibacterial Applications
The compound demonstrates significance in antibacterial research. A related study on novel derivatives highlighted their in vitro antibacterial activity against various bacterial strains. Compounds with similar structures have shown significant activity against bacteria such as Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae, indicating their potential in developing new antibacterial agents (Rai et al., 2010).
Supramolecular Chemistry
The compound also plays a role in the study of non-covalent interactions in supramolecular chemistry. Investigations into the crystal packing of derivatives containing the 1,2,4-oxadiazol moiety have been conducted. These studies are crucial for understanding the functional role of non-covalent interactions, such as lone pair-π interaction and halogen bonding, in their supramolecular architectures, providing insights into the design of molecular materials (Sharma et al., 2019).
Anticonvulsant Research
The compound and its derivatives have been explored for anticonvulsant activities. Research in this area focuses on developing novel compounds based on pharmacophoric models to meet structural requirements necessary for anticonvulsant activity. This contributes to the broader understanding and potential development of new treatments for convulsive disorders (Rajak et al., 2010).
Antioxidant and Antimicrobial Activities
Research on derivatives of the compound has demonstrated their potential in antioxidant and antimicrobial activities. This includes the investigation of various synthesized compounds for their ability to act as scavengers of free radicals and their effectiveness against specific bacterial and fungal strains, contributing to the field of pharmaceutical chemistry (Bassyouni et al., 2012).
properties
IUPAC Name |
[6-[(3R,5S)-3,5-dimethylpiperazin-1-yl]-5-methoxy-2,3-dihydroindol-1-yl]-[4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H35N5O3.ClH/c1-19-14-26(31-34-22(4)40-35-31)10-11-27(19)23-6-8-24(9-7-23)32(38)37-13-12-25-15-30(39-5)29(16-28(25)37)36-17-20(2)33-21(3)18-36;/h6-11,14-16,20-21,33H,12-13,17-18H2,1-5H3;1H/t20-,21+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPWVEPYFVFBHQR-XKFLBXONSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(N1)C)C2=C(C=C3CCN(C3=C2)C(=O)C4=CC=C(C=C4)C5=C(C=C(C=C5)C6=NOC(=N6)C)C)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](N1)C)C2=C(C=C3CCN(C3=C2)C(=O)C4=CC=C(C=C4)C5=C(C=C(C=C5)C6=NOC(=N6)C)C)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36ClN5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 11685613 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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